Pyrrolidine-3-carboxylic acid trifluoroacetate

Description

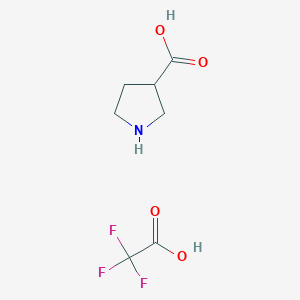

Pyrrolidine-3-carboxylic acid trifluoroacetate (CAS: 952675-12-6) is a heterocyclic organic compound with the formula C₇H₁₀F₃NO₄ and a molecular weight of 229.16 g/mol . It is synthesized by reacting (S)-pyrrolidine-3-carboxylic acid with trifluoroacetic acid (TFA) in a 1:1 molar ratio, followed by crystallization . The compound appears as a white to pale yellow solid and serves as a key intermediate in organic synthesis, particularly in the preparation of complex pharmaceuticals and bioactive molecules. Limited safety data necessitate adherence to standard laboratory precautions, including ventilation, gloves, and eye protection .

Properties

CAS No. |

1216735-73-7 |

|---|---|

Molecular Formula |

C7H10F3NO4 |

Molecular Weight |

229.15 g/mol |

IUPAC Name |

pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C5H9NO2.C2HF3O2/c7-5(8)4-1-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7) |

InChI Key |

XMIQMMOCQFIYFM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-3-carboxylic acid trifluoroacetate typically involves the reaction of pyrrolidine-3-carboxylic acid with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as dichloromethane or methanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency and cost-effectiveness, often incorporating automated systems for precise control of reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-3-carboxylic acid trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrrolidines .

Scientific Research Applications

Pyrrolidine-3-carboxylic acid trifluoroacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of pyrrolidine-3-carboxylic acid trifluoroacetate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The trifluoroacetate group enhances the compound’s stability and bioavailability, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Heterocyclic Carboxylic Acids

Key Differences :

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) affects conformational flexibility and biological activity.

- Aromaticity: Pyridine derivatives (e.g., 4-(trifluoromethyl)-3-pyridinecarboxylic acid) exhibit π-π stacking interactions, unlike non-aromatic pyrrolidine/piperidine analogues.

- Counterion: The trifluoroacetate group in the target compound enhances solubility in polar solvents compared to non-salt forms .

Trifluoroacetate Salts

| Compound | Formula | Molecular Weight (g/mol) | Application |

|---|---|---|---|

| This compound | C₇H₁₀F₃NO₄ | 229.16 | Organic synthesis intermediate |

| Lithium trifluoroacetate | C₂F₃LiO₂·H₂O | 178.00 | Catalyst in fluorination reactions |

Key Differences :

- Cation : Lithium (Li⁺) vs. pyrrolidinium cation alters solubility and reactivity. Lithium trifluoroacetate is hygroscopic and used in electrochemical applications .

- Stability : The pyrrolidine derivative’s stability under basic conditions may differ due to the amine group’s susceptibility to deprotonation.

Research Findings

- Pyrrolidine Derivatives : The chiral center in the target compound enables enantioselective synthesis, critical for bioactive molecules. Its trifluoroacetate counterion improves crystallinity compared to hydrochloride salts .

- Pyridine Analogues : 4-(Trifluoromethyl)-3-pyridinecarboxylic acid’s electron-withdrawing CF₃ group enhances acidity (pKa ~1.5), making it suitable for coordination chemistry .

Biological Activity

Pyrrolidine-3-carboxylic acid trifluoroacetate (PCA-TFA) is a compound that has garnered attention in medicinal chemistry due to its significant biological activities. This compound is derived from pyrrolidine-3-carboxylic acid and is characterized by the presence of a trifluoroacetate group, which enhances its solubility and stability in various solvents. This article explores the biological activity of PCA-TFA, including its role as a precursor in drug synthesis, its interaction with specific enzymes, and potential therapeutic applications.

- Molecular Formula : C₇H₈F₃NO₂

- Molecular Weight : 201.17 g/mol

- Solubility : High solubility in polar solvents, facilitating its use in organic synthesis.

Biological Activity Overview

PCA-TFA exhibits a range of biological activities, particularly as a precursor for synthesizing pharmacologically active compounds. Its derivatives have been investigated for their therapeutic effects, including:

- Anti-inflammatory properties : PCA-TFA and its derivatives have shown potential in inhibiting inflammatory pathways, making them relevant for autoimmune diseases such as rheumatoid arthritis.

- Selective inhibition of Janus kinases (JAKs) : Research indicates that PCA-TFA can selectively inhibit JAK enzymes, which play crucial roles in immune signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Potential to inhibit inflammatory pathways |

| JAK inhibition | Selective inhibition of JAK enzymes involved in immune responses |

| Precursor for drug synthesis | Intermediate for synthesizing complex pharmacologically active compounds |

The mechanism by which PCA-TFA exerts its biological effects primarily involves its role as an enzyme modulator. Interaction studies reveal that PCA-TFA can inhibit specific enzymes crucial for inflammatory responses. For instance, it has been shown to bind with high affinity to the ETA receptor, demonstrating significant selectivity over the ETB receptor.

Case Study: JAK Inhibition

A study focusing on the JAK inhibition properties of PCA-TFA found that it effectively reduced cytokine signaling in vitro, which is pivotal for treating conditions like rheumatoid arthritis. The compound's structure allows it to fit into the active site of JAK enzymes, blocking their activity and thereby reducing inflammation.

Research Findings

- Synthesis and Characterization : Various synthetic routes have been developed to produce PCA-TFA with high yields and purity. These methods include asymmetric Michael addition reactions, which allow for the creation of enantiomerically enriched derivatives .

- In Vitro Studies : In vitro assays demonstrated that PCA-TFA derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines (e.g., MCF-7 and HeLa), indicating promising anticancer activity .

- Affinity Studies : The binding affinity of PCA-TFA to the ETA receptor was reported at Ki = 0.034 nM, highlighting its potential as a therapeutic agent targeting endothelin receptors .

Q & A

Q. What are the standard synthetic routes for Pyrrolidine-3-carboxylic Acid Trifluoroacetate, and how are intermediates purified?

Methodological Answer: The synthesis typically involves multi-step reactions:

Cyclization : Formation of the pyrrolidine ring via cycloaddition or ring-closing metathesis.

Trifluoromethylation : Introduction of the trifluoromethyl group using reagents like Togni’s reagent or Umemoto’s reagent under anhydrous conditions .

Salt Formation : Conversion to the trifluoroacetate salt by reacting the free base with trifluoroacetic acid in a polar solvent (e.g., dichloromethane).

Purification :

Q. How is the structural identity of this compound confirmed?

Methodological Answer:

- NMR Spectroscopy : , , and NMR to confirm proton environments, carbon framework, and trifluoromethyl group integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- X-ray Crystallography : For absolute stereochemistry determination, particularly if the compound is chiral .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of trifluoroacetate vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves (EN374 standard), safety goggles, and lab coats.

- Storage : In airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis .

Q. How does the trifluoroacetate counterion influence solubility and stability?

Methodological Answer:

Q. What analytical methods are used to assess purity and quantify impurities?

Methodological Answer:

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and TFA as a mobile phase additive.

- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to verify stoichiometry.

- Karl Fischer Titration : For residual water content (<0.5% w/w) .

Advanced Research Questions

Q. How can enantiomeric purity be determined for chiral Pyrrolidine-3-carboxylic Acid derivatives?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA/IB column with hexane/isopropanol (90:10) and 0.1% TFA.

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT).

- Enzymatic Assays : Stereoselective enzyme inhibition (e.g., proteases) to confirm bioactivity of specific enantiomers .

Q. What techniques are used to study interactions between this compound and biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (, , ).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

- Molecular Dynamics Simulations : Docking studies (AutoDock Vina) to predict binding modes.

Q. How does the compound participate in supramolecular assemblies?

Methodological Answer:

Q. What strategies optimize synthetic yield while minimizing side products?

Methodological Answer:

- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent, catalyst loading) to identify optimal conditions.

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic trifluoromethylation steps.

- In-situ Monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation .

Q. How does the compound’s stability vary under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.